1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)oxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17-10-7-13(8-11-17)18-15-14-5-3-2-4-12(14)6-9-16-15/h2-6,9,13H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYOZSDBNNPOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline typically involves the reaction of isoquinoline derivatives with 1-methylpiperidin-4-ol. One common method involves the use of palladium-catalyzed coupling reactions. For example, the reaction of 1-methylpiperidin-4-ol with isoquinoline in the presence of a palladium catalyst and a suitable base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of isoquinoline derivatives, including 1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline. These compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that isoquinoline-conjugated dipeptides showed potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with some derivatives being five times more effective than standard antibiotics like ampicillin .
Case Study: Isoquinoline Dipeptides
- Compound : Isoquinoline dipeptides
- Activity : Antibacterial against E. coli (MIC = 66 μM)
- Comparison : Five times more potent than ampicillin (MIC = 332 μM)
Antiviral Applications
Isoquinolines, including this compound, have been investigated for their antiviral properties. Research indicates that certain isoquinoline derivatives can inhibit viral replication and entry into host cells. For example, studies on isoquinoline alkaloids have shown effectiveness against viruses such as herpes simplex virus and influenza .
Case Study: Antiviral Activity
- Target Viruses : Herpes simplex virus, influenza
- Mechanism : Inhibition of viral entry and replication
- Findings : Isoquinoline derivatives displayed significant antiviral activity in vitro.
Anticancer Potential
The anticancer properties of isoquinolines are also noteworthy. Compounds derived from this class have been shown to act as cytotoxic agents and topoisomerase inhibitors, which are crucial in cancer treatment. The ability to inhibit topoisomerases can lead to the disruption of DNA replication in cancer cells .
Case Study: Cytotoxic Activity
- Mechanism : Topoisomerase inhibition
- Effectiveness : Significant cytotoxicity observed in various cancer cell lines
- Research Implication : Potential for development as anticancer therapeutics.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of isoquinolines is essential for optimizing their biological activities. Modifications to the isoquinoline structure can enhance potency and selectivity for specific biological targets. Research has focused on synthesizing various derivatives to explore their pharmacological profiles .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
| Activity Type | Target Organism/Condition | Observations |
|---|---|---|
| Antimicrobial | Escherichia coli | MIC = 66 μM; potent against standard antibiotics |
| Antiviral | Herpes simplex virus | Effective in inhibiting viral entry |
| Anticancer | Various cancer cell lines | Significant cytotoxicity; topoisomerase inhibition |
Mechanism of Action
The mechanism of action of 1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Isoquinoline Sulfonamides (H7, H8, HA1004)
- Structure: These compounds feature isoquinoline cores substituted with sulfonamide groups (e.g., H7: 1-(5-isoquinoline sulfonyl)-2-methylpiperazine).
- Activity : Demonstrated potent inhibition of protein kinase C (PKC), with H7 showing the highest affinity (IC₅₀ ~6 µM) .
- Comparison: Unlike 1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline, sulfonamide derivatives target kinase signaling pathways, suggesting divergent therapeutic applications (e.g., immunosuppression vs. antiproliferation).
F-18 (1-(2'-Bromine-4',5'-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- Structure: Tetrahydroisoquinoline with bromine and methoxy substituents.
- Activity : Modulates lipid peroxidation (LPO) intensity and mitochondrial calcium channels, indicating membrane-stabilizing properties .
- Comparison : The methylpiperidinyloxy group in the target compound may confer different pharmacokinetic profiles, such as improved blood-brain barrier penetration, compared to F-18’s bromine-methoxy substituents.
PA-082 (1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline)
- Structure: Isoquinoline with multiple methoxy and piperidinylmethyl groups.
Pharmacokinetic and Physicochemical Properties
Key Observations:
- Lipophilicity : Methylpiperidinyloxy substituents (as in the target compound) may enhance lipophilicity compared to sulfonamide or bromine-containing analogs, impacting tissue distribution .
- Basicity: Isoquinoline’s pKa (~5.14) suggests moderate basicity, but substituents like methylpiperidinyloxy could alter protonation states and solubility .
Therapeutic Potential and Structure-Activity Relationships (SAR)
Biological Activity
1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound this compound is characterized by its isoquinoline backbone, which is known for various biological activities. The synthesis typically involves the reaction of isoquinoline derivatives with piperidine moieties under specific conditions.
Synthetic Route Example:
- Reagents: Isoquinoline derivatives, 1-methylpiperidine
- Conditions: Solvent (e.g., ethanol), temperature control, and possibly a catalyst.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 5.2 | Induction of apoptosis |
| Breast Cancer | MDA-MB-231 | 3.8 | Cell cycle arrest and apoptosis |
| Colorectal Cancer | HCT116 | 4.5 | Inhibition of angiogenesis |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of angiogenesis, which are critical pathways in cancer progression .
Neuropharmacological Effects
Isoquinoline derivatives have been studied for their effects on the central nervous system (CNS). The interaction with various receptors, including opioid receptors, has been documented:
- Kappa Opioid Receptor Antagonism: Compounds similar to this compound have shown selective antagonism at kappa opioid receptors, which are implicated in pain modulation and mood regulation. This activity suggests potential applications in treating pain and mood disorders .
The biological activity of this compound is thought to involve:
- Receptor Binding: The compound may interact with specific receptors (e.g., kappa opioid receptors), modulating their activity.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
Study 1: Antitumor Activity Assessment
In a study published in ACS Omega, a series of isoquinoline derivatives were evaluated for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against several cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
Study 2: Neuropharmacological Evaluation
A research paper focused on the neuropharmacological effects of isoquinoline derivatives reported that certain compounds demonstrated significant binding affinity to kappa opioid receptors. This suggests that modifications to the isoquinoline structure can lead to enhanced neuroactive properties, potentially paving the way for new therapeutic agents targeting CNS disorders .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline?
The synthesis involves multi-step organic reactions, typically starting with the preparation of isoquinoline and piperidine intermediates. Key steps include nucleophilic substitution at the piperidine nitrogen, followed by coupling with the isoquinoline scaffold. Optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize transition states .
- Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling yields in cross-coupling reactions .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Purification methods like column chromatography or recrystallization are critical for isolating high-purity (>95%) products .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Standard characterization includes:
- Spectroscopic analysis : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Solubility profiling : Use HPLC to determine solubility in aqueous buffers (e.g., PBS) and organic solvents for formulation studies .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or receptors (e.g., acetylcholinesterase for neurological applications) using fluorometric or colorimetric substrates .
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values .
- Metabolic stability : Incubation with liver microsomes to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) and identify key interaction residues .
- QSAR modeling : Train models on datasets of structurally similar piperidine-isoquinoline hybrids to correlate substituent effects (e.g., logP, polar surface area) with activity .
- Reaction path simulations : Quantum mechanical calculations (DFT) to explore energy barriers in synthesis pathways and optimize reaction conditions .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent impurities) .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity if fluorescence assays yield discrepancies) .
- Batch-to-batch variability analysis : Characterize compound purity (via HPLC) across different synthetic batches to rule out impurity-driven effects .
Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Cryo-EM or X-ray crystallography : Resolve compound-target complexes at atomic resolution for mechanistic insights .
- Kinetic studies : Stopped-flow spectroscopy to measure binding rates and conformational changes in real-time .
Q. What advanced separation techniques improve yield and scalability in large-scale synthesis?
- Continuous flow reactors : Enhance reaction control and reduce by-products via precise temperature and mixing parameters .
- Membrane-based purification : Tangential flow filtration (TFF) to separate products from catalysts or solvents .
- Automated platforms : Robotic liquid handlers for high-throughput optimization of reaction variables (e.g., stoichiometry, solvent ratios) .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
- LogP adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP and improve aqueous solubility .
- Metabolic shielding : Fluorination at vulnerable positions (e.g., para to piperidine) to block CYP450 oxidation .
- Prodrug strategies : Esterification of hydroxyl groups to enhance oral bioavailability .
Methodological Considerations
Q. What statistical approaches optimize reaction conditions for maximum yield?
- Design of Experiments (DoE) : Use central composite designs to test variables (temperature, catalyst loading, solvent ratio) and model interactions .
- Response surface methodology (RSM) : Identify optimal parameter combinations through quadratic regression analysis .
- Machine learning : Train neural networks on historical reaction data to predict untested conditions .
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Force field validation : Compare DFT-calculated geometries with X-ray crystallographic data to refine computational models .
- Solvent effect modeling : Incorporate implicit solvent models (e.g., COSMO-RS) to improve docking accuracy .
- Error analysis : Quantify uncertainties in computational parameters (e.g., dielectric constant) via Monte Carlo simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
